molecular formula C9H7BrFNO B6604037 (7-bromo-5-fluoro-1H-indol-2-yl)methanol CAS No. 2748631-68-5

(7-bromo-5-fluoro-1H-indol-2-yl)methanol

Cat. No. B6604037
CAS RN: 2748631-68-5
M. Wt: 244.06 g/mol
InChI Key: GCRLVRKJQOIKMH-UHFFFAOYSA-N
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Description

(7-Bromo-5-fluoro-1H-indol-2-yl)methanol (BFIM) is a synthetic compound that has been used in numerous scientific research applications. It is a fluorinated indole derivative and has a wide range of biological activities. BFIM has been studied for its potential use in various fields, including drug development, cancer therapy, and biochemistry.

Scientific Research Applications

(7-bromo-5-fluoro-1H-indol-2-yl)methanol has been studied for its potential use in various fields, including drug development, cancer therapy, and biochemistry. In drug development, (7-bromo-5-fluoro-1H-indol-2-yl)methanol has been used as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of many drugs. This inhibition can be used to increase the bioavailability of drugs and decrease their adverse effects. In cancer therapy, (7-bromo-5-fluoro-1H-indol-2-yl)methanol has been studied as a potential inhibitor of the epidermal growth factor receptor (EGFR). The inhibition of EGFR can lead to a decrease in tumor growth and metastasis.
In biochemistry, (7-bromo-5-fluoro-1H-indol-2-yl)methanol has been studied as a potential inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in many physiological processes. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a wide range of effects on the body.

Mechanism of Action

The mechanism of action of (7-bromo-5-fluoro-1H-indol-2-yl)methanol is not fully understood. It is believed to act as an inhibitor of cytochrome P450 2C9, EGFR, and acetylcholinesterase. In the case of cytochrome P450 2C9, (7-bromo-5-fluoro-1H-indol-2-yl)methanol binds to the enzyme and blocks its activity. In the case of EGFR, (7-bromo-5-fluoro-1H-indol-2-yl)methanol binds to the receptor and blocks its activation. In the case of acetylcholinesterase, (7-bromo-5-fluoro-1H-indol-2-yl)methanol binds to the enzyme and inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (7-bromo-5-fluoro-1H-indol-2-yl)methanol have not been extensively studied. However, it has been shown to have inhibitory effects on cytochrome P450 2C9, EGFR, and acetylcholinesterase. Inhibition of cytochrome P450 2C9 can lead to increased bioavailability of drugs and decreased adverse effects. Inhibition of EGFR can lead to a decrease in tumor growth and metastasis. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can have a wide range of effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using (7-bromo-5-fluoro-1H-indol-2-yl)methanol in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and has a wide range of biological activities. However, there are some limitations to using (7-bromo-5-fluoro-1H-indol-2-yl)methanol in laboratory experiments. The mechanism of action of (7-bromo-5-fluoro-1H-indol-2-yl)methanol is not fully understood, and its effects on biochemical and physiological processes are not well studied. Additionally, (7-bromo-5-fluoro-1H-indol-2-yl)methanol is not approved for use in humans, so it should not be used in clinical studies.

Future Directions

The future directions for (7-bromo-5-fluoro-1H-indol-2-yl)methanol research include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its synthesis method and potential uses in drug development and cancer therapy is needed. Finally, further studies into its safety and efficacy in humans are needed before it can be approved for use in humans.

Synthesis Methods

(7-bromo-5-fluoro-1H-indol-2-yl)methanol can be synthesized by the condensation of 5-fluoro-2-hydroxybenzaldehyde and 7-bromo-1H-indole in the presence of a base. The reaction is carried out in an aqueous solution of the starting materials in an appropriate solvent, such as acetonitrile or dimethyl sulfoxide. The reaction is typically complete within 2-3 hours, and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

(7-bromo-5-fluoro-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-3,12-13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRLVRKJQOIKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-5-fluoro-1H-indol-2-yl)methanol

CAS RN

2748631-68-5
Record name (7-bromo-5-fluoro-1H-indol-2-yl)methanol
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